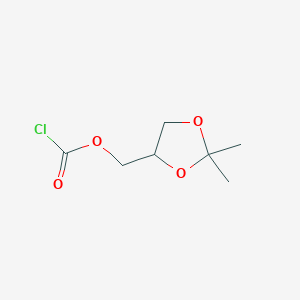
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate
Cat. No. B3257429
Key on ui cas rn:
28863-62-9
M. Wt: 194.61 g/mol
InChI Key: XMNGTCORCFOQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04760054
Procedure details


10 ml of a 10% w/v solution of phosgene in benzene were added to a solution of 1.0 g of 2,3-isopropylideneglycerol in 5 ml of methylene chloride, and the mixture was allowed to react overnight at room temperature. The mixture was then concentrated by evaporation under reduced pressure, giving 1.47 g of the title compound as a liquid.



Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][C:6]1([CH3:13])[O:10][CH:9]([CH2:11][OH:12])[CH2:8][O:7]1>C1C=CC=CC=1.C(Cl)Cl>[Cl:3][C:1]([O:12][CH2:11][CH:9]1[CH2:8][O:7][C:6]([CH3:13])([CH3:5])[O:10]1)=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCC(O1)CO)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated by evaporation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)OCC1OC(OC1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.47 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

